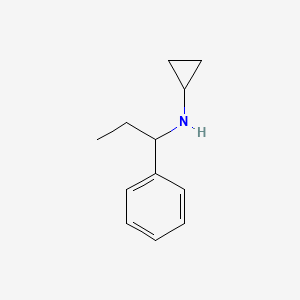

Cyclopropyl-(1-phenyl-propyl)-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(1-phenylpropyl)cyclopropanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-2-12(13-11-8-9-11)10-6-4-3-5-7-10/h3-7,11-13H,2,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHDWNHGNLZNXLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)NC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Cyclopropyl 1 Phenyl Propyl Amine and Its Derivatives

Direct Amination Strategies

Direct amination offers a straightforward approach to forming the crucial carbon-nitrogen bond in the target molecule. These methods typically involve the reaction of a carbonyl compound with an amine or the condensation of an alcohol with an amine.

Reductive Amination Protocols for Secondary Amine Formation

Reductive amination is a widely utilized method for the synthesis of amines. In the context of Cyclopropyl-(1-phenyl-propyl)-amine, this involves the reaction of 1-phenyl-2-propanone with cyclopropylamine (B47189) in the presence of a reducing agent. A common reducing agent for this transformation is sodium cyanoborohydride, which is known for its selectivity in reducing the imine intermediate over the ketone starting material. youtube.com The reaction typically proceeds at room temperature in a protic solvent like methanol, with an ammonium (B1175870) salt such as ammonium acetate (B1210297) used to facilitate imine formation. youtube.com

Another example of reductive amination involves the synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−)-1-hydroxy-1-phenyl-2-propanone using ammonia (B1221849) and Raney nickel as the catalyst. researchgate.net

Mitsunobu Reaction and Analogous Condensation Approaches

The Mitsunobu reaction provides a powerful method for the formation of carbon-nitrogen bonds by converting a primary or secondary alcohol into an amine with inversion of stereochemistry. wikipedia.orgorganic-chemistry.orgnih.gov This reaction utilizes a phosphine (B1218219), typically triphenylphosphine, and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The alcohol is activated by the phosphine and azodicarboxylate, forming a good leaving group that is subsequently displaced by a nitrogen nucleophile. wikipedia.orgorganic-chemistry.org

For the synthesis of secondary amines like Cyclopropyl-(1-phenyl-propyl)-amine, a primary amine can be used as the nucleophile. However, the acidity of the amine is a critical factor for the success of the standard Mitsunobu reaction. organic-chemistry.org To overcome limitations with less acidic amines, newer protocols have been developed. acs.orgnih.gov For instance, the use of N-heterocyclic phosphine-butane (NHP-butane) has expanded the scope of the Mitsunobu reaction to include more basic amine nucleophiles. acs.orgnih.gov The reaction is typically carried out in a solvent like tetrahydrofuran (B95107) (THF) at room temperature. commonorganicchemistry.com

The general sequence of the Mitsunobu reaction involves the generation of a betaine (B1666868) intermediate from the phosphine and azodicarboxylate. This betaine then deprotonates the nucleophile and activates the alcohol to form an oxyphosphonium ion. Finally, the deprotonated nucleophile displaces the activated alcohol, leading to the desired product with inverted stereochemistry. sigmaaldrich.com

Asymmetric Synthesis Approaches for Enantioenriched Forms

The synthesis of specific enantiomers of Cyclopropyl-(1-phenyl-propyl)-amine requires asymmetric strategies that can control the stereochemistry at the chiral centers.

Enantioselective Routes to the Chiral 1-Phenyl-Propyl Moiety

A key strategy for synthesizing enantioenriched Cyclopropyl-(1-phenyl-propyl)-amine is to first prepare a chiral precursor, specifically an enantioenriched form of the 1-phenyl-propyl moiety. One common approach is the asymmetric reduction of a prochiral ketone, such as 1-phenyl-1,2-propanedione. This can be achieved using chiral catalysts, for example, rhodium nanoparticles stabilized by chiral phosphine ligands supported on silica. researchgate.net These catalytic systems can yield high conversions and significant enantiomeric excesses. researchgate.net

Another method involves the asymmetric alkylation of benzaldehyde (B42025). For instance, the reaction of benzaldehyde with diethylzinc (B1219324) can be catalyzed by polymer-supported chiral catalysts derived from ephedrine (B3423809) or camphor (B46023), producing 1-phenylpropanol with high enantiomeric excess (ee). rsc.org The use of flow systems with these polymer-supported catalysts can enhance the enantioselectivity by continuously removing the initial alkoxide product, which can otherwise act as a catalyst for a less selective reaction. rsc.org The separation of enantiomers of 1-phenyl-1-propanol (B1198777) can also be achieved using chiral chromatography techniques. nih.gov

| Method | Catalyst/Reagent | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Asymmetric Hydrogenation | 1%Rh-(S,S)-DIPAMP/SiO2 | 1-phenyl-1,2-propanedione | (R)-1-hydroxy-1-phenyl-2-propanone | up to 54% | researchgate.net |

| Asymmetric Alkylation | PS ephedrine derivative | Benzaldehyde, Diethylzinc | (R)-1-phenylpropanol | up to 99% | rsc.org |

| Asymmetric Alkylation | PS camphor derivative | Benzaldehyde, Diethylzinc | 1-phenylpropanol | >94% (initially) | rsc.org |

Diastereoselective Control in Amine Formation

Once a chiral 1-phenyl-propyl precursor is obtained, the subsequent formation of the amine must be controlled to achieve the desired diastereomer. Substrate-directed reactions can be highly effective in this regard. For example, the unique structural properties of alkenyl cyclopropyl (B3062369) carbinol derivatives can direct the stereochemical outcome of subsequent reactions. nih.gov The rigidity of the cyclopropyl group can lead to a preferred conformation that favors a specific diastereofacial approach during the reaction. nih.gov

Chiral Auxiliary-Mediated Synthesis of Cyclopropyl-Amine Linkages

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemistry of subsequent reactions. wikipedia.org This strategy is a powerful tool for asymmetric synthesis. numberanalytics.comsigmaaldrich.com The auxiliary is later removed, yielding the desired enantiomerically enriched product. wikipedia.org

Several types of chiral auxiliaries are available, including those derived from ephedrine, oxazolidinones, and camphorsultam. wikipedia.orgsigmaaldrich.com For instance, pseudoephenamine has been shown to be a versatile chiral auxiliary for asymmetric alkylation reactions, often providing high diastereoselectivities. nih.gov In the synthesis of α-chiral bicyclo[1.1.1]pentanes (BCPs), a chiral oxazolidinone auxiliary has been used to achieve high yields and excellent diastereoselectivities in alkylation reactions. nih.gov

The general process involves attaching the chiral auxiliary to the substrate, performing the stereoselective reaction, and then cleaving the auxiliary. numberanalytics.com For example, a chiral glycine (B1666218) derivative bearing an axially chiral BINOL auxiliary can be alkylated to produce enantiomerically pure amino acids. wikipedia.org

| Chiral Auxiliary Type | Example | Application | Reference |

| Oxazolidinone | (4S,5R)-(−)-4-Methyl-5-phenyl-2-oxazolidinone | Asymmetric Alkylation | sigmaaldrich.comnih.gov |

| Ephedrine Derivative | (1S,2S)-(+)-Pseudoephedrine | Asymmetric Alkylation | sigmaaldrich.comnih.gov |

| Camphorsultam | (1S)-(−)-2,10-Camphorsultam | Asymmetric Michael Addition, Oxazoline formation | wikipedia.orgsigmaaldrich.com |

| Binaphthyl | (R)-BINOL | Asymmetric Alkylation | wikipedia.org |

Organocatalytic and Transition-Metal Catalyzed Asymmetric Transformations

The asymmetric synthesis of chiral amines, including Cyclopropyl-(1-phenyl-propyl)-amine, is a pivotal area of research, with organocatalytic and transition-metal-catalyzed methods offering powerful tools for achieving high enantioselectivity.

One notable approach involves the asymmetric synthesis of cyclopropylamines from N-sulfinyl α-chloro ketimines. In this method, chiral N-(1-substituted cyclopropyl)-tert-butanesulfinamides are synthesized through the treatment of N-sulfinyl α-chloro ketimines with Grignard reagents. This reaction proceeds via a 1,3-dehydrohalogenation and subsequent addition of the Grignard reagent to an intermediate cyclopropylideneamine, yielding the product with good diastereoselectivity. The sulfinyl group, serving as a chiral auxiliary, can be subsequently removed to afford the N-unprotected 1-substituted cyclopropylamine. nih.gov The absolute configuration of the final product is determined by the configuration of the chiral auxiliary.

Transition-metal catalysis offers another avenue for the enantioselective synthesis of amines. While direct literature on the asymmetric synthesis of Cyclopropyl-(1-phenyl-propyl)-amine is scarce, analogous transformations provide insight into potential strategies. For instance, transition-metal-catalyzed hydroamination and reductive amination are well-established methods for producing chiral amines. mdpi.com These reactions often employ chiral ligands to induce asymmetry, and a variety of transition metals, including rhodium, iridium, and palladium, have been utilized. mdpi.com The development of new catalytic transformations is crucial for expanding the chemical space in drug discovery programs, providing efficient and selective methodologies. mdpi.com

A scalable synthesis of optically active 1-cyclopropylalkyl-1-amines has been reported, which utilizes a condensation reaction between cyclopropyl methyl ketone and (S)-(−)-α-phenylethylamine, followed by reduction and debenzylation. google.com This method, while relying on a chiral auxiliary, highlights a practical approach for industrial-scale production.

| Catalyst/Method | Reactants | Product | Diastereoselectivity/Enantioselectivity | Reference |

| Chiral N-sulfinyl α-chloro ketimines with Grignard reagents | N-sulfinyl α-chloro ketimines, Grignard reagents | N-(1-substituted cyclopropyl)-tert-butanesulfinamides | Good diastereoselectivity | nih.gov |

| (S)-(−)-α-phenylethylamine (chiral auxiliary) | Cyclopropyl methyl ketone, (S)-(−)-α-phenylethylamine | Optically active 1-cyclopropylalkyl-1-amines | High enantiomeric excess | google.com |

Cyclopropane (B1198618) Ring Construction and Modification

The unique structural and electronic properties of the cyclopropane ring necessitate specialized synthetic methods for its construction and subsequent modification.

Cyclopropanation Reactions of Olefins for Cyclopropyl Precursors

The construction of the cyclopropane ring is often achieved through the cyclopropanation of olefins. A variety of methods exist, ranging from classic reactions to modern catalytic systems. organic-chemistry.org Transition-metal-catalyzed cyclopropanation reactions are particularly versatile. For example, rhodium(I) catalysts can be employed in the hetero-[5+2] cycloaddition of cyclopropyl imines and alkynes to synthesize dihydroazepines, demonstrating the utility of cyclopropyl precursors in constructing larger ring systems. researchgate.net

Furthermore, rhodium(III) catalysts have been shown to promote the cyclopropanation of electron-deficient alkenes with N-enoxyphthalimides. organic-chemistry.org The diastereoselectivity of this reaction can be controlled, switching from trans to cis based on the reaction mechanism, which is influenced by the flexibility of the rhodacyclic intermediates. organic-chemistry.org

Strategies for Modifying Existing Cyclopropyl Systems, including Ring Strain Manipulation

The inherent ring strain of cyclopropanes can be harnessed as a driving force for various chemical transformations. rsc.org Transition-metal-catalyzed chelation-assisted C–H functionalization using vinylcyclopropanes and cyclopropanols has emerged as a powerful strategy for constructing complex molecules. rsc.org This approach utilizes the strain release to drive sequential C–H functionalization and ring scission, opening up new avenues for molecular engineering. rsc.org

For instance, the reaction of benzyl-protected propargyl amines with 1,1-cyclopropane diesters in the presence of a catalytic amount of Zn(NTf₂)₂ leads to the formation of highly functionalized piperidines through a tandem cyclopropane ring-opening/Conia-ene cyclization. nih.gov This demonstrates how the reactivity of the cyclopropane ring can be exploited to build more complex heterocyclic structures.

Novel Synthetic Route Development and Process Optimization

The development of scalable and efficient synthetic routes is crucial for the practical application of Cyclopropyl-(1-phenyl-propyl)-amine and its derivatives, particularly in industrial settings. A patented process for the preparation of non-racemic 1-cyclopropyl alkyl-1-amines provides a blueprint for such a route. google.com

This process involves a three-step sequence:

Condensation: A ketone, such as Cyclopropyl methyl ketone, is condensed with a chiral amine, for example, (S)-(-)-α-phenylethylamine, in the presence of a Lewis acid like Ti(OiPr)₄ to form a chiral imine. google.com

Reduction: The resulting imine is then reduced to the corresponding secondary amine using a reducing agent such as sodium borohydride. google.com

Debenzylation: Finally, the chiral auxiliary is removed via debenzylation to yield the desired optically active primary amine. google.com

This method is advantageous as it utilizes inexpensive starting materials and is designed for large-scale industrial production. google.com

Further process optimization could involve exploring different chiral auxiliaries, Lewis acids, and reducing agents to improve yield and enantioselectivity. The development of a one-pot procedure, where all three steps are carried out in a single reaction vessel, could also significantly enhance the efficiency and cost-effectiveness of the synthesis.

| Step | Reactants | Reagents | Intermediate/Product | Reference |

| Condensation | Cyclopropyl methyl ketone, (S)-(-)-α-phenylethylamine | Ti(OiPr)₄ | Chiral imine | google.com |

| Reduction | Chiral imine | NaBH₄ | Chiral secondary amine | google.com |

| Debenzylation | Chiral secondary amine | - | Optically active 1-cyclopropylalkyl-1-amine | google.com |

Stereochemical Investigations of Cyclopropyl 1 Phenyl Propyl Amine

Analysis of Chirality at the 1-Phenyl-Propyl Center

The molecular structure of Cyclopropyl-(1-phenyl-propyl)-amine contains a chiral center at the carbon atom bonded to the phenyl group, the propyl group, the amine group, and a hydrogen atom. This carbon is a stereocenter because it is attached to four different substituents, giving rise to the possibility of two enantiomers, (R)- and (S)-Cyclopropyl-(1-phenyl-propyl)-amine.

The presence of this stereocenter means that the compound is optically active, with each enantiomer rotating plane-polarized light in equal but opposite directions. The biological and pharmacological properties of these enantiomers can differ significantly, making their separation and characterization crucial in medicinal chemistry.

It is important to note that the nitrogen atom of the amine, being bonded to a cyclopropyl (B3062369) group, a 1-phenyl-propyl group, and a hydrogen atom, could also be considered a chiral center. However, secondary amines typically undergo rapid pyramidal inversion at room temperature. This inversion process leads to a rapid interconversion between the two possible configurations at the nitrogen atom, effectively rendering it achiral under normal conditions. Therefore, the chirality of Cyclopropyl-(1-phenyl-propyl)-amine is primarily determined by the stable stereocenter at the 1-phenyl-propyl carbon.

Determination of Absolute Configuration

Determining the absolute configuration of a chiral molecule, i.e., the actual three-dimensional arrangement of its atoms, is a critical step in stereochemical analysis. This is typically achieved through a combination of chiroptical methods and X-ray crystallography.

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for investigating the stereochemistry of chiral molecules in solution. These methods rely on the differential interaction of left and right circularly polarized light with the enantiomers.

While specific CD or ORD data for Cyclopropyl-(1-phenyl-propyl)-amine is not available, the principles of these techniques can be illustrated with data from analogous chiral amines. For instance, the CD spectrum of a chiral amine will show positive or negative peaks (Cotton effects) at specific wavelengths corresponding to the electronic transitions of its chromophores, such as the phenyl ring. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the stereocenter.

Table 1: Illustrative Chiroptical Data for Analogous Chiral Amines

| Compound | Solvent | λmax (nm) | [θ] (deg·cm²·dmol⁻¹) |

| (R)-1-Phenylethanamine | Methanol | 215 | +8,500 |

| (S)-1-Phenylethanamine | Methanol | 215 | -8,500 |

| (R)-N-Methyl-1-phenylpropan-1-amine | Hexane | 262 | -350 |

| (S)-N-Methyl-1-phenylpropan-1-amine | Hexane | 262 | +350 |

This table presents hypothetical data based on known trends for similar compounds to illustrate the expected differences between enantiomers and is not actual data for Cyclopropyl-(1-phenyl-propyl)-amine.

The unequivocal determination of the absolute configuration of a chiral molecule is most reliably achieved through single-crystal X-ray crystallography. This technique provides a detailed three-dimensional map of the electron density in a crystalline solid, allowing for the precise determination of the spatial arrangement of all atoms.

For a chiral amine like Cyclopropyl-(1-phenyl-propyl)-amine, it is often necessary to first prepare a crystalline derivative, such as a salt with a chiral acid of known absolute configuration (e.g., tartaric acid or mandelic acid). The resulting diastereomeric salt can then be crystallized and its structure determined by X-ray diffraction. By knowing the configuration of the chiral acid, the configuration of the amine can be assigned.

While no crystallographic data exists for Cyclopropyl-(1-phenyl-propyl)-amine, studies on similar compounds demonstrate the power of this technique. For example, the absolute configuration of related chiral amines has been confirmed by forming crystalline salts with chiral acids and analyzing them via X-ray crystallography.

Reactivity Profiles and Mechanistic Studies of Cyclopropyl 1 Phenyl Propyl Amine

Nucleophilic Reactivity of the Secondary Amine Functionality

The secondary amine group in Cyclopropyl-(1-phenyl-propyl)-amine is a key center of reactivity, primarily due to the lone pair of electrons on the nitrogen atom. libretexts.org This lone pair makes the amine nucleophilic, meaning it can donate its electrons to an electrophile, an atom or molecule with an electron-deficient center. libretexts.org The nucleophilicity of amines generally follows the order: secondary amines > primary amines > ammonia (B1221849), a trend influenced by the electron-donating nature of alkyl groups attached to the nitrogen. masterorganicchemistry.com However, steric hindrance around the nitrogen atom can significantly decrease this nucleophilicity. researchgate.net

The reactivity of the secondary amine can be compared to other amines. For instance, cyclic secondary amines are often stronger nucleophiles than their aliphatic counterparts. researchgate.net The nucleophilicity of amines is also solvent-dependent; for example, in acetonitrile, primary and secondary alkylamines are more nucleophilic than aniline. researchgate.net

The secondary amine functionality allows for a variety of reactions, including:

Alkylation: Reaction with alkyl halides to form tertiary amines and subsequently quaternary ammonium (B1175870) salts. libretexts.orglibretexts.org

Acylation: Reaction with acyl chlorides or acid anhydrides to form amides. These reactions are typically vigorous. libretexts.org

Reaction with Carbonyl Compounds: Nucleophilic addition to aldehydes and ketones to form carbinolamines, which can then dehydrate to form enamines.

The basicity of the amine also plays a crucial role in its reactivity. The lone pair on the nitrogen can accept a proton from an acid, forming an ammonium salt. This acid-base reactivity is a fundamental characteristic of amines.

| Amine Type | Relative Nucleophilicity | Influencing Factors |

|---|---|---|

| Primary (RNH₂) | Good | Electron-donating alkyl group increases electron density on nitrogen. |

| Secondary (R₂NH) | Better | Two electron-donating alkyl groups further increase electron density. |

| Tertiary (R₃N) | Variable | Increased steric hindrance can significantly reduce nucleophilicity despite three alkyl groups. |

| Aniline (C₆H₅NH₂) | Weaker than alkylamines | The lone pair on nitrogen is delocalized into the aromatic ring, reducing its availability. |

Reactions Involving the Cyclopropyl (B3062369) Ring System

The cyclopropane (B1198618) ring is characterized by significant ring strain due to its small C-C-C bond angles of 60°, a significant deviation from the ideal tetrahedral angle of 109.5°. wikipedia.orgmasterorganicchemistry.comopenstax.org This strain, a combination of angle strain and torsional strain, makes the ring susceptible to opening reactions, as these reactions relieve the inherent strain energy. masterorganicchemistry.comlibretexts.orglibretexts.org

Ring-opening reactions of cyclopropanes can be initiated by various reagents and conditions. The regioselectivity of these reactions, meaning which C-C bond of the cyclopropane ring is cleaved, is influenced by the substituents on the ring. In donor-acceptor cyclopropanes, the bond cleavage typically occurs at the vicinal (C1-C2) bond. nih.gov However, strong σ-acceptor groups can lead to the cleavage of the distal (C2-C3) bond. nih.gov

For instance, in the case of trans-2-phenylcyclopropylamine hydrochloride, electrophilic ring opening occurs at the distal C2-C3 bond. nih.gov This is attributed to the weakening of this bond by the electron-withdrawing ammonium group. nih.gov The stereospecificity of these reactions is also a critical aspect, often proceeding with a defined stereochemical outcome. Organocatalytic methods have been developed for the regio-, diastereo-, and enantioselective ring-opening of cyclopropyl carbaldehydes. nih.gov

The inherent strain in the cyclopropane ring can be a driving force for molecular rearrangements. wikipedia.org For example, the thermal isomerization of cyclopropane to propene is a classic example of a rearrangement driven by the relief of ring strain. acs.org Theoretical studies on this reaction have investigated the involvement of biradical and carbene intermediates. acs.org In substituted cyclopropanes, the nature of the substituents can influence the pathway and products of such rearrangements. For example, the presence of an amino group can stabilize a carbene intermediate, affecting the reaction mechanism. acs.org

Functionalization and Derivatization Strategies at the Amine Nitrogen

The secondary amine of Cyclopropyl-(1-phenyl-propyl)-amine provides a convenient handle for various functionalization and derivatization reactions. These modifications are often employed to alter the compound's physical or biological properties or to prepare it for specific analytical techniques.

Common derivatization strategies for secondary amines include:

Sulfonylation: Reaction with sulfonyl chlorides, such as 2-naphthalenesulfonyl chloride, to form sulfonamides. nih.gov This method has been used for the HPLC analysis of compounds containing secondary amines. nih.gov

Acylation: As mentioned earlier, reaction with acylating agents to form amides.

Nitrosation: Reaction with nitrous acid to form nitrosamines. These can be further manipulated in synthetic sequences. ethz.ch

Coupling Reactions: Use of peptide coupling reagents like HATU and HOAt to form amide bonds with carboxylic acids. nih.gov

These derivatization reactions can enhance detectability in chromatographic methods, improve stability, or introduce new functionalities for further chemical transformations.

| Reagent | Functional Group Formed | Application |

|---|---|---|

| Alkyl Halide | Tertiary Amine/Quaternary Ammonium Salt | Synthesis |

| Acyl Chloride/Anhydride | Amide | Synthesis, Analysis |

| Sulfonyl Chloride | Sulfonamide | Analysis (e.g., HPLC) nih.gov |

| Nitrous Acid | Nitrosamine | Synthetic intermediate ethz.ch |

| Carboxylic Acid + Coupling Agent | Amide | Synthesis nih.gov |

Hydrogen Bonding and Intermolecular Interactions

The presence of the N-H bond in the secondary amine functionality of Cyclopropyl-(1-phenyl-propyl)-amine allows it to participate in hydrogen bonding. It can act as a hydrogen bond donor through the hydrogen atom and as a hydrogen bond acceptor through the lone pair on the nitrogen atom. youtube.comyoutube.com

Hydrogen bonding significantly influences the physical properties of amines, such as their boiling points and solubility in protic solvents like water. youtube.comyoutube.com Primary and secondary amines have higher boiling points than tertiary amines of similar molecular weight because of their ability to form intermolecular hydrogen bonds. youtube.com However, the N-H---N hydrogen bond is generally weaker than the O-H---O hydrogen bond found in alcohols, resulting in lower boiling points for amines compared to alcohols of similar molecular weight. youtube.com

In the context of larger molecular assemblies, hydrogen bonding can direct the formation of specific, ordered structures. For example, in triamine derivatives, cyclic hydrogen-bonding networks can enforce chiral, bowl-shaped conformations. nih.gov The strength and geometry of these hydrogen bonds can be studied using techniques like NMR spectroscopy and X-ray crystallography. nih.gov

Investigation of Reaction Mechanisms through Kinetic and Isotopic Labeling Studies

To gain a deeper understanding of the reaction mechanisms involving Cyclopropyl-(1-phenyl-propyl)-amine, kinetic and isotopic labeling studies are invaluable tools.

Kinetic studies involve measuring the rate of a reaction under different conditions (e.g., varying concentrations of reactants, temperature). This data can help to determine the rate law of the reaction, which provides insights into the molecularity of the rate-determining step. For instance, kinetic studies of the thermal isomerization of cyclopropane have been used to elucidate the contributions of different reaction pathways. acs.org

Isotopic labeling involves replacing one or more atoms in a reactant with one of its isotopes (e.g., replacing hydrogen with deuterium (B1214612) or carbon-12 with carbon-13). thieme-connect.de By tracking the position of the isotope in the products, it is possible to deduce the pathways of bond formation and cleavage during the reaction. thieme-connect.de This technique has been used to confirm reaction mechanisms in a wide range of chemical transformations, including those involving ring-opening reactions and rearrangements. nih.govnih.govnih.gov For example, deuterium labeling has been used to study the mechanism of metal-ammonia reductions of acetylcyclopropanes. core.ac.uk

The combination of kinetic and isotopic labeling studies provides powerful evidence for proposed reaction mechanisms, allowing for a detailed understanding of the transition states and intermediates involved.

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. For Cyclopropyl-(1-phenyl-propyl)-amine, a combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of its atomic connectivity and spatial arrangement.

¹H and ¹³C NMR for Primary Structural Elucidation

The ¹H NMR spectrum is anticipated to show distinct signals for each type of proton in the molecule. The phenyl protons would appear in the aromatic region (typically δ 7.2-7.5 ppm). The benzylic proton (the CH group attached to both the phenyl ring and the nitrogen) would likely be a multiplet around δ 3.5-4.0 ppm. The methylene (B1212753) (CH₂) and methyl (CH₃) protons of the propyl group would resonate further upfield. The protons on the cyclopropyl (B3062369) ring are expected in the characteristic upfield region (δ 0.3-1.0 ppm), with the proton on the carbon attached to the nitrogen appearing as a distinct multiplet. A broad singlet for the N-H proton would also be present.

The ¹³C NMR spectrum would complement the proton data, showing signals for each unique carbon atom. The phenyl carbons would appear between δ 125-145 ppm. The benzylic carbon is expected around δ 60-70 ppm, while the carbons of the propyl and cyclopropyl groups would be found in the upfield region (δ 10-40 ppm).

Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Phenyl C-H | 7.20 - 7.50 (m, 5H) | 125.0 - 129.0 |

| Phenyl C (quaternary) | - | ~145.0 |

| Benzylic C-H | 3.5 - 4.0 (t, 1H) | 60.0 - 70.0 |

| Propyl CH₂ | 1.5 - 1.9 (m, 2H) | 25.0 - 35.0 |

| Propyl CH₃ | 0.8 - 1.1 (t, 3H) | 10.0 - 15.0 |

| Cyclopropyl N-C-H | 2.0 - 2.5 (m, 1H) | 30.0 - 40.0 |

| Cyclopropyl CH₂ | 0.3 - 0.8 (m, 4H) | 5.0 - 15.0 |

| N-H | 1.0 - 2.5 (br s, 1H) | - |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Conformational Analysis

Two-dimensional NMR experiments are essential for unambiguously assigning the signals predicted above and confirming the molecular structure.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, showing correlations between the benzylic proton and the adjacent methylene protons of the propyl chain, as well as couplings between the protons within the cyclopropyl ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for definitive assignment of the carbon signals based on the more easily assigned proton spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. It would help determine the preferred conformation of the molecule, for instance, the relative orientation of the phenyl ring and the cyclopropyl group around the chiral center.

Mass Spectrometry for Molecular Mass and Elucidation of Fragmentation Pathways

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which acts as a molecular fingerprint. For Cyclopropyl-(1-phenyl-propyl)-amine (C₁₂H₁₇N), the exact molecular weight is 175.1361 u. High-resolution mass spectrometry (HRMS) would confirm this elemental composition.

Under electron ionization (EI), the molecule would undergo characteristic fragmentation. The primary cleavage for amines is the α-cleavage, the breaking of a C-C bond adjacent to the nitrogen atom.

α-Cleavage (loss of ethyl radical): The most likely fragmentation would be the loss of the ethyl group from the propyl chain, leading to a stable, resonance-delocalized cation. C₆H₅CH(NH-c-C₃H₅)CH₂CH₃ → [C₆H₅CH=NH-c-C₃H₅]⁺ + •CH₂CH₃ This would result in a prominent peak at m/z 146.

Benzylic Cleavage (loss of propyl-amine): Cleavage of the bond between the phenyl ring and the benzylic carbon could lead to a tropylium (B1234903) ion or a phenyl cation.

Cleavage of the Cyclopropyl Ring: The cyclopropyl group itself can fragment, although this is often secondary to α-cleavage.

Predicted Major Mass Spectrometry Fragments

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 175 | [C₁₂H₁₇N]⁺• | Molecular Ion |

| 146 | [C₁₀H₁₂N]⁺ | Loss of ethyl radical (•C₂H₅) via α-cleavage |

| 91 | [C₇H₇]⁺ | Tropylium ion from cleavage of the C-C bond next to the ring |

| 77 | [C₆H₅]⁺ | Phenyl cation |

X-ray Crystallography of Crystalline Derivatives for Precise Structural Determination

X-ray crystallography provides the most precise structural information, including bond lengths, bond angles, and solid-state conformation, but it requires a well-ordered single crystal. Since Cyclopropyl-(1-phenyl-propyl)-amine is likely a liquid or low-melting solid at room temperature, it would first need to be converted into a crystalline derivative, typically a salt such as the hydrochloride or hydrobromide.

Analysis of such a crystal would definitively determine the three-dimensional structure of the molecule. This would include the precise geometry of the cyclopropyl and phenyl rings, the conformation of the propyl chain, and the bond lengths and angles around the chiral carbon and the nitrogen atom. For chiral molecules like this one, crystallography can also be used to determine the absolute configuration if a suitable chiral salt is used or if anomalous dispersion methods are employed. researchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Vibrations

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

N-H Stretch: A moderate, somewhat broad absorption is expected in the IR spectrum between 3300 and 3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.

C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches for the propyl and cyclopropyl groups would be observed just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).

C=C Stretches: Aromatic ring C=C stretching vibrations would result in several sharp absorptions in the 1450-1600 cm⁻¹ region.

N-H Bend: An N-H bending vibration is expected around 1550-1650 cm⁻¹.

C-N Stretch: The C-N stretching vibration would likely appear in the 1000-1200 cm⁻¹ range.

Raman spectroscopy would provide complementary information, being particularly sensitive to the non-polar C=C bonds of the phenyl ring and the C-C bonds of the hydrocarbon backbone. Detailed analysis of the far-infrared region could yield data on the torsional motions of the molecule. aip.orgnih.gov

Photoelectron Spectroscopy for Electronic Structure Elucidation

Photoelectron spectroscopy (PES) is a technique that probes the electronic structure of molecules by measuring the kinetic energy of electrons ejected by high-energy photons.

Ultraviolet Photoelectron Spectroscopy (UPS): Using UV photons, UPS would ionize electrons from the valence molecular orbitals. The resulting spectrum would show distinct bands corresponding to the ionization of the nitrogen lone pair electrons and the π-electrons of the phenyl ring. These ionization energies provide direct insight into the molecule's frontier orbital energies.

X-ray Photoelectron Spectroscopy (XPS): Using X-rays, XPS probes the core-level electrons. The spectrum would show peaks at characteristic binding energies for the C 1s and N 1s core levels. This confirms the elemental composition and can provide information about the chemical environment of the atoms. For instance, the N 1s binding energy would be characteristic of an amine nitrogen.

Computational Chemistry and Theoretical Studies

Conformational Energetics and Exploration of Potential Energy Surfaces

The flexibility of the propyl chain and the rotational freedom around the various single bonds in Cyclopropyl-(1-phenyl-propyl)-amine suggest a complex conformational landscape. A thorough exploration of its potential energy surface would be necessary to identify the most stable conformers and the energy barriers between them. This would involve systematically rotating the key dihedral angles—such as those involving the cyclopropyl (B3062369) ring, the phenyl ring, and the propyl chain—and calculating the corresponding energies. Understanding the preferred three-dimensional structure is crucial as it dictates the molecule's physical properties and its potential interactions with other molecules.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational methods are invaluable for predicting spectroscopic data, such as NMR chemical shifts, vibrational frequencies (IR and Raman), and UV-Vis absorption spectra. By calculating these parameters for the low-energy conformers of Cyclopropyl-(1-phenyl-propyl)-amine, a theoretical spectrum can be generated. This predicted spectrum could then be compared with experimentally obtained data to confirm the structure and assign spectral features to specific molecular motions or electronic transitions. Such a correlation is a cornerstone of modern chemical analysis.

Elucidation of Reaction Pathways and Transition State Analysis

Theoretical chemistry can illuminate the mechanisms of chemical reactions involving Cyclopropyl-(1-phenyl-propyl)-amine. By mapping the reaction coordinates for potential transformations—such as N-dealkylation, oxidation, or reactions involving the aromatic ring—researchers can identify the transition state structures and calculate the activation energies. This would provide a detailed understanding of the molecule's reactivity and potential metabolic fate, which is of significant interest in medicinal chemistry and drug development.

Modeling of Molecular Interactions and Stereochemical Preferences

Given the chiral center at the first carbon of the propyl chain, Cyclopropyl-(1-phenyl-propyl)-amine exists as a pair of enantiomers. Computational modeling could be employed to study the stereochemical preferences in its interactions with other chiral molecules, such as biological receptors or enzymes. Techniques like molecular docking and molecular dynamics simulations could predict the binding modes and affinities of the individual enantiomers, providing a rationale for any observed stereoselectivity in its biological activity. These models would highlight the key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that govern its recognition at a molecular level.

In the absence of specific studies on Cyclopropyl-(1-phenyl-propyl)-amine, the application of these computational methodologies remains a prospective endeavor. Such research would undoubtedly contribute to a more complete understanding of this intriguing molecule and the broader class of phenylalkylamines.

Applications As a Synthetic Building Block and Intermediate

Utilization in the Synthesis of Complex Organic Architectures

The cyclopropyl-phenyl-amine scaffold is a valuable synthon for the assembly of intricate molecular frameworks. The primary amine offers a reactive handle for a multitude of transformations, including acylation, alkylation, and reductive amination, allowing for its seamless integration into larger, more complex structures. The synthesis of diastereomerically pure phenylcyclopropylamine analogues serves as a precedent for how these building blocks can be elaborated. For instance, synthetic routes have been developed for fluorinated phenylcyclopropylamines and 1-phenyl-1,2-propanediamines, demonstrating the feasibility of accessing diverse derivatives from common precursors nih.govnih.govnih.gov.

The cyclopropane (B1198618) ring itself, beyond being a rigid spacer, can participate in various ring-opening or rearrangement reactions under specific conditions, providing pathways to different carbocyclic or heterocyclic systems. Enantiomerically pure cyclopropane derivatives are recognized as crucial building blocks in organic synthesis and medicinal chemistry, often prepared through asymmetric cyclopropanation or the derivatization of pre-formed chiral cyclopropanes mdpi.com. The presence of both the phenyl and cyclopropyl (B3062369) groups allows for selective functionalization at different parts of the molecule, enabling a modular approach to the synthesis of complex target molecules.

Role as a Chiral Auxiliary or Ligand Precursor in Asymmetric Catalysis

Chiral 1,2-diamines are a cornerstone of asymmetric catalysis, serving as highly effective ligands for a wide range of metal-catalyzed transformations bohrium.comresearchgate.netrsc.org. Analogues of cyclopropyl-(1-phenyl-propyl)-amine, such as N,N′-dialkylated derivatives of (1R,2R)-cyclohexane-1,2-diamine, have been successfully employed as organocatalysts and as chiral ligands for reactions like the Meerwein–Ponndorf–Verley reduction and Henry reactions researchgate.net. The stereochemical information embedded in the diamine backbone efficiently transfers to the product, enabling high levels of enantioselectivity.

Furthermore, the rigid cyclopropyl unit can be incorporated into ligand backbones to restrict conformational flexibility, which is often beneficial for achieving high enantioselectivity in catalysis. A notable example is the development of chiral phosphanyl-oxazoline (PHOX) ligands featuring a cyclopropyl backbone beilstein-journals.org. These ligands have proven highly effective in the intermolecular asymmetric Heck reaction, with the constrained nature of the cyclopropyl group leading to the formation of an inflexible palladacycle that enhances stereocontrol beilstein-journals.org. Given these precedents, cyclopropyl-(1-phenyl-propyl)-amine represents a promising precursor for novel chiral ligands, where the amine functionality can be used to coordinate to a metal center or be further functionalized to create bidentate or polydentate ligand systems.

Table 1: Performance of Related Chiral Diamine and Cyclopropane-Based Ligands in Asymmetric Reactions

| Ligand/Catalyst Type | Reaction | Substrates | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| (1R,2R)-Cyclohexane-1,2-diamine derivatives | Henry Reaction | Benzaldehyde (B42025), Nitromethane | Up to 85% | researchgate.net |

| (1R,2R)-Cyclohexane-1,2-diamine derivatives | Meerwein-Ponndorf-Verley Reduction | Acetophenone | Up to 99% | researchgate.net |

| Cyclopropane-based PHOX Ligand | Asymmetric Heck Reaction | 2,3-Dihydrofuran, Phenyl triflate | Up to 99% | beilstein-journals.org |

Design of Three-Dimensional Scaffolds for Chemical Libraries

In drug discovery and chemical biology, there is a growing emphasis on creating screening libraries with high three-dimensional (3D) diversity to better explore chemical space and interact with complex biological targets. Scaffolds rich in sp³-hybridized centers are particularly valuable as they provide access to non-flat molecular shapes nih.gov. The cyclopropyl-(1-phenyl-propyl)-amine core is an excellent example of such a scaffold. The cyclopropane ring is a rigid, non-planar, three-carbon unit that, when combined with the chiral center of the 1-phenyl-propyl group, generates a well-defined 3D architecture.

This inherent three-dimensionality makes the compound an ideal starting point for the construction of chemical libraries. By systematically modifying the substitution points—the amine, the phenyl ring, and potentially the propyl chain—a library of compounds can be generated where each member projects its functional groups into different vectors of 3D space. This approach contrasts with libraries based on flat, aromatic scaffolds, which tend to occupy a more limited, planar region of chemical space. The use of such 3D scaffolds is crucial for developing probes for complex cellular processes and generating leads for drug development drugdesign.org. The development of 3D scaffolds from various materials for applications like tissue engineering underscores the importance of three-dimensional structure in biological interactions, a principle that also applies to small molecule-protein interactions nih.govmdpi.com.

Strategies for Structural Diversification and Scaffold Hopping through Derivatization

The structural framework of cyclopropyl-(1-phenyl-propyl)-amine offers numerous avenues for chemical modification to generate analogues with diverse properties. These diversification strategies are key to lead optimization in medicinal chemistry.

Derivatization Strategies:

N-Functionalization: The primary amine is readily derivatized via reactions such as N-alkylation, N-arylation, acylation to form amides, or sulfonylation to form sulfonamides. This allows for the introduction of a wide array of functional groups that can modulate physicochemical properties or engage in specific interactions with a biological target.

Aromatic Substitution: The phenyl ring can be functionalized using standard electrophilic aromatic substitution reactions (e.g., halogenation, nitration, Friedel-Crafts reactions). These substituents can alter the electronic properties of the ring and serve as handles for further modifications, for example, through cross-coupling reactions nih.gov.

Modification of the Propyl Chain: While more synthetically challenging, modification of the propyl backbone could introduce additional stereocenters or functional groups, further expanding the structural diversity of the scaffold.

Scaffold Hopping: Scaffold hopping is a powerful strategy in drug design that involves replacing the central core of a molecule with a structurally different scaffold while retaining similar biological activity nih.govuniroma1.it. The cyclopropyl-(1-phenyl-propyl)-amine core can serve as a template for such endeavors. The goal is to identify isosteric replacements that mimic the spatial arrangement of key functional groups but possess a novel chemical structure.

Table 2: Potential Scaffold Hopping Strategies from the Cyclopropyl-(1-phenyl-propyl)-amine Core

| Original Fragment | Potential Replacement Scaffold | Rationale | Reference |

|---|---|---|---|

| Cyclopropyl Ring | Cyclobutyl, Oxetane, Azetidine | Maintains a small, rigid, non-planar ring system with altered ring strain and heteroatom introduction for new interactions. | nih.gov |

| Phenyl Ring | Thiophene, Pyridine, Cyclohexyl | Isosteric replacement to modulate properties like solubility and metabolism, or to introduce hydrogen bond donors/acceptors. | nih.gov |

These strategies for diversification and scaffold hopping highlight the utility of cyclopropyl-(1-phenyl-propyl)-amine not just as a static building block, but as a dynamic template for the exploration of novel chemical matter.

Future Research Directions and Unexplored Avenues

Development of More Efficient, Sustainable, and Scalable Synthetic Methodologies

Current synthetic routes to compounds structurally related to Cyclopropyl-(1-phenyl-propyl)-amine often rely on multi-step processes that may not be optimal in terms of efficiency, sustainability, or scalability. Future research should prioritize the development of novel synthetic strategies that address these limitations.

Key Research Objectives:

Catalytic C-N Bond Formation: Investigation into direct, catalytic methods for coupling cyclopropylamine (B47189) with a 1-phenyl-propanol derivative or a related electrophile would be a significant advancement. This could involve screening various transition metal catalysts (e.g., Palladium, Copper, Nickel) and ligand systems to achieve high yields and selectivity.

Asymmetric Synthesis: The compound possesses a stereocenter, making the development of enantioselective syntheses a critical goal. Future work could explore chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction, providing access to single enantiomers for applications in asymmetric catalysis or as chiral building blocks.

Green Chemistry Approaches: A focus on sustainable methodologies is paramount. This includes exploring the use of greener solvents (e.g., water, ethanol, or supercritical CO2), reducing the number of synthetic steps (atom economy), and utilizing renewable starting materials where possible. The development of one-pot or tandem reactions that form the target molecule from simple precursors would represent a major step towards a more sustainable process.

Scalability and Flow Chemistry: For any practical applications, the synthesis must be scalable. Research into adapting synthetic routes for large-scale batch production or for continuous flow chemistry systems could provide significant advantages in terms of safety, consistency, and throughput.

A hypothetical comparison of a classical synthetic route with a potential future, more sustainable route is presented in Table 1.

Table 1: Comparison of Synthetic Approaches for Cyclopropyl-(1-phenyl-propyl)-amine

| Feature | Classical Approach (e.g., Reductive Amination) | Future Approach (e.g., Catalytic C-N Coupling) |

|---|---|---|

| Number of Steps | Typically 2-3 steps | Potentially 1-2 steps |

| Reagents | Stoichiometric reducing agents (e.g., NaBH4) | Catalytic amounts of transition metals and ligands |

| Byproducts | Stoichiometric inorganic salts | Minimal, with catalyst recycling potential |

| Solvents | Often volatile organic compounds (VOCs) | Focus on green solvents (e.g., water, ethanol) |

| Scalability | Can be challenging due to exotherms | More amenable to flow chemistry and large-scale production |

Discovery of Novel Reactivity and Rearrangement Pathways for the Compound

The cyclopropyl (B3062369) group is a source of ring strain, which can be harnessed to drive unique chemical transformations. Future research into the reactivity of Cyclopropyl-(1-phenyl-propyl)-amine could uncover novel reaction pathways and lead to the synthesis of complex molecular architectures.

Potential Areas of Exploration:

Ring-Opening Reactions: The activation of the cyclopropyl ring, for instance, through N-acylation or oxidation, could lead to controlled ring-opening reactions. This would provide access to a variety of linear or heterocyclic structures that may be difficult to synthesize through other means. The phenylpropyl substituent could influence the regioselectivity and stereoselectivity of these transformations.

Cyclopropylcarbinyl-Homoallyl Rearrangements: Under acidic conditions or upon formation of a carbocation adjacent to the cyclopropyl group, the molecule could undergo characteristic rearrangements, such as the cyclopropylcarbinyl-homoallyl rearrangement. Studying these pathways could yield valuable insights into reaction mechanisms and provide synthetic routes to unsaturated amine derivatives.

Photochemical and Radical Reactions: The unique combination of the amine, phenyl, and cyclopropyl groups suggests that the compound may exhibit interesting photochemical or radical reactivity. Investigations into its behavior under photolytic conditions or in the presence of radical initiators could open up new avenues for functionalization.

Exploration of Advanced Catalytic Applications of Cyclopropyl-(1-phenyl-propyl)-amine Based Systems

Given its chiral nature, Cyclopropyl-(1-phenyl-propyl)-amine is a prime candidate for development as a chiral ligand or organocatalyst in asymmetric synthesis.

Future Catalytic Research:

Organocatalysis: As a chiral secondary amine, it could be directly employed as an organocatalyst in reactions such as asymmetric Michael additions, aldol (B89426) reactions, or Mannich reactions. Its unique steric and electronic properties could impart high levels of stereocontrol.

Ligand Development for Transition Metal Catalysis: The amine could serve as a scaffold for the synthesis of more complex chiral ligands. For example, functionalization of the nitrogen atom with phosphine (B1218219) or other coordinating groups could yield bidentate or tridentate ligands for use in a wide range of transition metal-catalyzed reactions, including asymmetric hydrogenation, cross-coupling, and C-H activation.

Phase-Transfer Catalysis: The ammonium (B1175870) salt derivatives of the compound could be explored as chiral phase-transfer catalysts for asymmetric alkylations, cyclopropanations, or epoxidations.

Integration with Automation and High-Throughput Synthesis Technologies

To accelerate the discovery and optimization of syntheses and applications for Cyclopropyl-(1-phenyl-propyl)-amine, modern automation technologies could be employed.

Technological Integration:

Automated Synthesis Platforms: The use of automated synthesizers could enable the rapid preparation of a library of analogues of Cyclopropyl-(1-phenyl-propyl)-amine, varying the substituents on the phenyl ring or replacing the cyclopropyl group with other small rings.

High-Throughput Screening (HTS): For the exploration of catalytic applications, HTS techniques could be used to rapidly screen the performance of the compound and its derivatives as catalysts or ligands in a large number of reactions and under various conditions. This would dramatically speed up the optimization process.

Flow Chemistry for Reaction Optimization: Continuous flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time. This technology could be used to quickly map the reaction space for the synthesis of Cyclopropyl-(1-phenyl-propyl)-amine and to optimize its performance in catalytic applications.

Computational Design of Cyclopropyl-(1-phenyl-propyl)-amine Analogues with Tailored Stereochemical or Reactivity Profiles

Computational chemistry offers powerful tools for the rational design of new molecules with desired properties, reducing the need for extensive trial-and-error experimentation.

In Silico Approaches:

DFT Studies: Density Functional Theory (DFT) calculations could be used to model the structure, stability, and reactivity of Cyclopropyl-(1-phenyl-propyl)-amine. This could provide insights into its conformational preferences, the energetics of potential rearrangement pathways, and its coordination properties as a ligand.

Catalyst Design: Computational methods can be used to design new chiral ligands based on the Cyclopropyl-(1-phenyl-propyl)-amine scaffold. By modeling the transition states of catalyzed reactions, researchers can predict which ligand structures are most likely to provide high enantioselectivity.

QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models could be developed to correlate the structural features of Cyclopropyl-(1-phenyl-propyl)-amine analogues with their catalytic activity or other properties. This would enable the in silico screening of virtual libraries of compounds to identify the most promising candidates for synthesis and testing.

A hypothetical workflow for the computational design of analogues is outlined in Table 2.

Table 2: Workflow for Computational Design of Analogues

| Step | Description | Computational Tool | Desired Outcome |

|---|---|---|---|

| 1. Scaffolding | Define the core structure of Cyclopropyl-(1-phenyl-propyl)-amine. | Molecular modeling software | 3D model of the parent compound. |

| 2. Virtual Library Generation | Systematically modify substituents on the core structure. | Automated chemical drawing tools | A library of thousands of virtual analogues. |

| 3. Property Prediction | Calculate key properties (e.g., steric hindrance, electronic effects, binding affinity). | DFT, Molecular Mechanics | A dataset correlating structure with predicted properties. |

| 4. In Silico Screening | Filter the virtual library based on desired property profiles. | QSAR models, Docking simulations | A small set of high-potential candidates for synthesis. |

| 5. Experimental Validation | Synthesize and test the prioritized candidates. | Laboratory synthesis and analysis | Confirmation of predicted properties and identification of lead compounds. |

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for synthesizing cyclopropylamine derivatives such as Cyclopropyl-(1-phenyl-propyl)-amine?

- Cyclopropylamine derivatives are commonly synthesized via Curtius rearrangement of acyl azides. For example, cyclopropenoyl azides undergo thermal decomposition to form isocyanates, which can be further functionalized. Key steps include azide preparation (e.g., from carboxylic acids via mixed carbonates) and controlled thermal decomposition (80–120°C in inert solvents). Reaction progress is monitored via NMR to isolate intermediates before rearrangement . Retrosynthetic planning using computational tools (e.g., AI-driven route prediction) can identify feasible pathways, but experimental validation is critical due to steric and electronic constraints .

Q. How is NMR spectroscopy utilized to monitor reaction kinetics in Curtius rearrangements involving cyclopropylamines?

- Time-resolved NMR spectroscopy tracks the disappearance of starting materials (e.g., cyclopropenoyl azides) and the appearance of isocyanate products. For example, in studies of methyl 1-azidocarbonylcyclopropane-1-carboxylate, NMR data provided rate constants () at varying temperatures. Activation parameters (, ) are derived via Eyring analysis, with typical values for cyclopropyl derivatives ranging from 23–26 kcal/mol for .

Q. What computational methods are used to predict the stability and reactivity of cyclopropylamine intermediates?

- Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level calculates transition-state geometries and activation energies. For cyclopropenoyl azides, DFT predicts concerted mechanisms with N–C–O bond angles near 90° during rearrangement. CBS-QB3 calculations refine energy barriers, showing close agreement with experimental values (e.g., 27.8 kcal/mol theoretical vs. 23.8 kcal/mol experimental for cyclopropenoyl derivatives) .

Advanced Research Questions

Q. How do DFT calculations resolve mechanistic ambiguities in Curtius rearrangements of cyclopropyl derivatives?

- DFT studies reveal that cyclopropenoyl azides undergo concerted rearrangement without forming nitrene intermediates. Intrinsic reaction coordinate (IRC) analysis confirms synchronous N loss and alkyl migration. For example, cyclopropenoyl azides exhibit a single imaginary frequency (617.4i cm) at the transition state, indicative of a concerted pathway. Discrepancies in earlier proposals (e.g., stepwise mechanisms) are resolved by comparing computed activation energies for nitrene formation (ΔE > 32 kcal/mol) vs. concerted rearrangement (ΔE ≈ 27–29 kcal/mol) .

Q. What methodological approaches reconcile discrepancies between experimental and computational activation energies in Curtius rearrangement studies?

- Discrepancies arise from solvent effects and level of theory. For instance, gas-phase DFT calculations overestimate by 2–4 kcal/mol compared to solution-phase experiments. Hybrid methods (e.g., CPCM solvent models) and higher-level corrections (CCSD(T)/6-311+G(d,p)) reduce errors. In cyclopropenoyl azides, experimental = 23.8 kcal/mol aligns with CBS-QB3-corrected values (25.1 kcal/mol), whereas uncorrected DFT deviates by 3.5 kcal/mol .

Q. How can isotopic labeling and IR spectroscopy validate concerted vs. stepwise mechanisms in Curtius rearrangements?

- -labeling in azides tracks N release kinetics via mass spectrometry, confirming synchronous N loss and migration. IR spectroscopy identifies transition-state vibrations (e.g., N–C=O stretching at 1700–1800 cm) absent in stepwise intermediates. For cyclopropyl derivatives, IRC animations show no nitrene-like geometries, further supporting concerted pathways .

Q. What role do steric and electronic effects play in the reactivity of Cyclopropyl-(1-phenyl-propyl)-amine derivatives?

- Steric hindrance from the cyclopropyl and phenyl groups increases activation energy by 1–3 kcal/mol compared to linear analogs. Electronic effects (e.g., conjugation between cyclopropane C–C bonds and carbonyl groups) stabilize transition states, reducing by 2.6 kcal/mol in cyclopropenoyl vs. cyclopropane derivatives. Substituent effects are quantified using Hammett plots or Fukui indices .

Data Contradiction Analysis

-

Conflict: Experimental for cyclopropenoyl azides (23.8 kcal/mol) is lower than DFT predictions (27.8 kcal/mol).

- Resolution: Inclusion of dispersion corrections (e.g., D3BJ) and solvent models (CPCM) reduces the gap to <1 kcal/mol. Discrepancies may also arise from undetected intermediates in fast equilibria, resolved via ultrafast spectroscopy .

-

Conflict: Cyclopropenoyl azides show faster rearrangement than cyclopropane analogs experimentally but similar computationally.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.